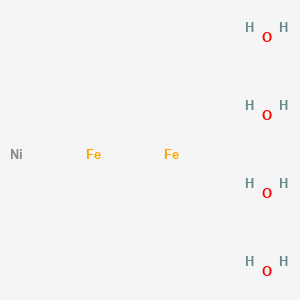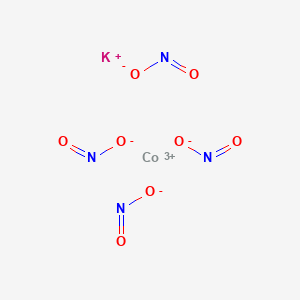
Cobalt(3+) potassium tetranitrite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cobalt(3+) potassium tetranitrite is a coordination compound consisting of potassium ions, cobalt ions in the +3 oxidation state, and tetranitrite ligands
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium;cobalt(3+);tetranitrite typically involves the reaction of cobalt(III) salts with potassium nitrite under controlled conditions. One common method is to dissolve cobalt(III) chloride in water and add potassium nitrite solution slowly while maintaining the temperature at around 0-5°C. The reaction mixture is then stirred for several hours to ensure complete formation of the complex. The resulting product is filtered, washed with cold water, and dried under vacuum .
Industrial Production Methods
Industrial production of potassium;cobalt(3+);tetranitrite follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for mixing, temperature control, and filtration is common in industrial settings to optimize the production process .
化学反应分析
Types of Reactions
Cobalt(3+) potassium tetranitrite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state cobalt complexes.
Reduction: It can be reduced to cobalt(II) complexes under certain conditions.
Substitution: The tetranitrite ligands can be substituted by other ligands such as ammonia or ethylenediamine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligand substitution reactions often require the use of excess ligand and heating to facilitate the exchange.
Major Products
Oxidation: Higher oxidation state cobalt complexes.
Reduction: Cobalt(II) complexes.
Substitution: New coordination complexes with different ligands.
科学研究应用
Cobalt(3+) potassium tetranitrite has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other cobalt complexes and as a catalyst in various chemical reactions.
Biology: Investigated for its potential antimicrobial properties and interactions with biological molecules.
Medicine: Studied for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: Utilized in the development of advanced materials, such as magnetic fluids and supercapacitors.
作用机制
The mechanism of action of potassium;cobalt(3+);tetranitrite involves the interaction of the cobalt center with target molecules. The cobalt ion can undergo redox reactions, facilitating electron transfer processes. The tetranitrite ligands can also participate in coordination and substitution reactions, influencing the overall reactivity of the compound. These interactions can affect various molecular pathways, including those involved in catalysis and biological activity .
相似化合物的比较
Similar Compounds
Sodium cobaltinitrite: A similar coordination compound with sodium ions instead of potassium.
Cobalt(III) nitrate: Another cobalt(III) complex with nitrate ligands.
Cobalt(III) chloride: A simpler cobalt(III) complex with chloride ligands.
Uniqueness
Cobalt(3+) potassium tetranitrite is unique due to its specific combination of potassium, cobalt(3+), and tetranitrite ligands, which confer distinct chemical properties and reactivity. Its ability to undergo various redox and substitution reactions makes it a versatile compound for research and industrial applications .
属性
IUPAC Name |
potassium;cobalt(3+);tetranitrite |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Co.K.4HNO2/c;;4*2-1-3/h;;4*(H,2,3)/q+3;+1;;;;/p-4 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLBUPPBSFCQDN-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[K+].[Co+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoKN4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
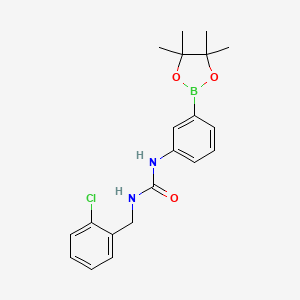
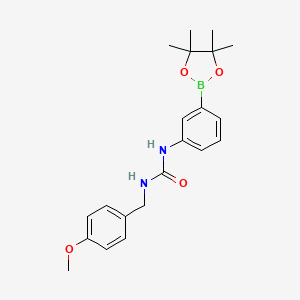
![Boronic acid, b-[3-[[[(4-chlorophenyl)methyl]amino]carbonyl]phenyl]-](/img/structure/B8083940.png)
![4-Morpholinecarboxamide, N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B8083944.png)
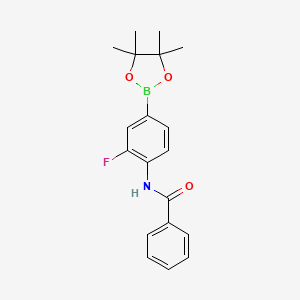
![Boronic acid, B-[3-[[[(2-chlorophenyl)methyl]amino]carbonyl]phenyl]-](/img/structure/B8083947.png)
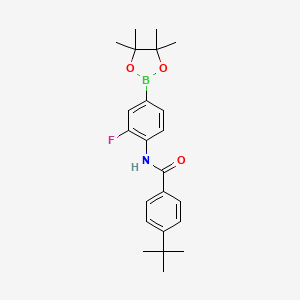
![N'-[9-[(2R,3R,5S)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B8083959.png)
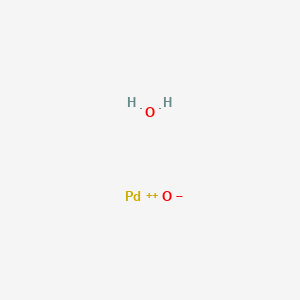
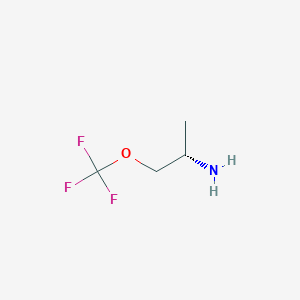
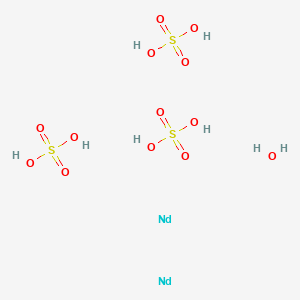
![L-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-, 2,3,4,5,6-pentafluorophenyl ester](/img/structure/B8083987.png)
![2,3,4,5,6-pentafluorophenyl (2S)-3-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(triphenylmethyl)amino)propanoate](/img/structure/B8083993.png)
